molecular formula C17H18BrN3O2 B2624512 5-BROMO-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]PYRIDINE-3-CARBOXAMIDE CAS No. 1797082-80-4

5-BROMO-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]PYRIDINE-3-CARBOXAMIDE

Cat. No.: B2624512
CAS No.: 1797082-80-4
M. Wt: 376.254
InChI Key: XKBLJACSKNAYHY-UHFFFAOYSA-N
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Description

5-BROMO-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]PYRIDINE-3-CARBOXAMIDE: is a complex organic compound that features a pyridine ring substituted with a bromine atom and a carboxamide group The compound also contains a phenyl ring substituted with a methoxypyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Carboxamide Formation: The carboxamide group can be introduced through the reaction of the brominated pyridine with an appropriate amine derivative.

    Substitution with Methoxypyrrolidine: The final step involves the substitution of the phenyl ring with the methoxypyrrolidine group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyrrolidine group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.

Major Products

    Oxidation: Oxidized derivatives of the methoxypyrrolidine group.

    Reduction: Amine derivatives from the reduction of the carboxamide group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: : In biological research, the compound can be used to study the interactions of pyridine derivatives with biological macromolecules, such as proteins and nucleic acids.

Medicine: : The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development. It may exhibit activity against certain diseases or conditions due to its functional groups.

Industry: : In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-BROMO-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]PYRIDINE-3-CARBOXAMIDE is not fully understood. its functional groups suggest that it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pyridine ring and carboxamide group may play a crucial role in binding to specific sites on target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopyridine: A simpler analog with a bromine atom on the pyridine ring but lacking the carboxamide and methoxypyrrolidine groups.

    Methyl 5-bromopyridine-3-carboxylate: Similar structure but with a methyl ester group instead of the carboxamide.

    2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group and boronic acid ester but differs in the position and type of substituents.

Uniqueness

  • The presence of the methoxypyrrolidine group in 5-BROMO-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]PYRIDINE-3-CARBOXAMIDE distinguishes it from simpler analogs, potentially offering unique biological and chemical properties.
  • The combination of the bromine atom, carboxamide group, and methoxypyrrolidine group provides a unique scaffold for drug discovery and development, offering multiple sites for chemical modification and optimization.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-bromo-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2/c1-23-16-6-7-21(11-16)15-4-2-14(3-5-15)20-17(22)12-8-13(18)10-19-9-12/h2-5,8-10,16H,6-7,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBLJACSKNAYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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